4-Bromo-3-(chloromethyl)phenol
CAS No.:
Cat. No.: VC18220391
Molecular Formula: C7H6BrClO
Molecular Weight: 221.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6BrClO |
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Molecular Weight | 221.48 g/mol |
IUPAC Name | 4-bromo-3-(chloromethyl)phenol |
Standard InChI | InChI=1S/C7H6BrClO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4H2 |
Standard InChI Key | CLLAPVHZLBWTSC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1O)CCl)Br |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-bromo-3-(chloromethyl)phenol comprises a phenol ring substituted with bromine at the 4-position and a chloromethyl group at the 3-position. Key structural attributes include:
Molecular Formula and Weight
The chloromethyl group introduces a reactive site for nucleophilic substitution, while the bromine atom enhances electrophilic aromatic substitution potential. Comparative analysis with analogues, such as 4-bromo-3-(difluoromethyl)phenol (C7H5BrF2O) and 4-bromo-3-nitrophenol (C6H4BrNO3) , highlights the influence of substituents on electronic and steric properties. For instance, replacing the chloromethyl group with a nitro group increases molecular polarity but reduces alkylation potential .
Predicted Physicochemical Properties
While experimental data for 4-bromo-3-(chloromethyl)phenol are sparse, estimates based on analogues suggest:
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Density: ~1.8–1.9 g/cm³ (comparable to 4-bromo-3-chlorophenol and 4-bromo-3-nitrophenol )
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Melting Point: Likely between 60–100°C (inferred from 4-bromo-3-chlorophenol: 64–66°C )
Synthetic Routes and Reaction Mechanisms
Bromination of Chloromethylphenol Precursors
A plausible synthesis involves bromination of 3-(chloromethyl)phenol. While direct literature evidence is lacking, methodologies from analogous systems, such as the bromination of 2-chlorophenol using bromine in the presence of tertiary amine hydrochlorides , provide a framework. For example:
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Substrate Preparation: Dissolve 3-(chloromethyl)phenol in a non-polar solvent (e.g., chlorobenzene).
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Catalyst Addition: Introduce a tertiary amine hydrochloride (e.g., triethylamine hydrochloride, 3–6 wt%) to regulate regioselectivity .
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Bromination: Gradually add bromine at 0–20°C to minimize di-substitution .
This method could theoretically yield 4-bromo-3-(chloromethyl)phenol with high purity, though isomer formation (e.g., 6-bromo derivatives) remains a risk without precise temperature control .
Chloromethylation of 4-Bromophenol
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediates
4-Bromo-3-(chloromethyl)phenol’s dual functionality makes it valuable for constructing bioactive molecules. For instance:
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Antimicrobial Agents: Chloromethyl groups can be replaced with thiols or amines to enhance membrane permeability .
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Kinase Inhibitors: Bromine stabilizes aromatic stacking interactions in target binding pockets.
Agrochemical Development
In agrochemicals, it serves as a precursor to herbicides and fungicides. The chloromethyl group’s reactivity facilitates conjugation with heterocycles, improving bioavailability .
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